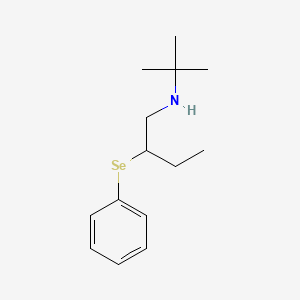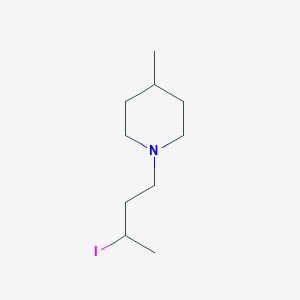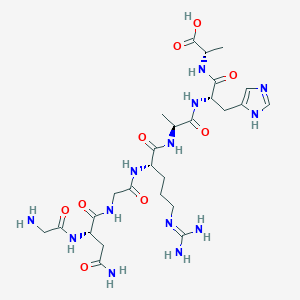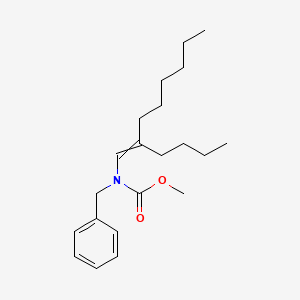![molecular formula C14H16O3 B14201095 1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one CAS No. 919123-49-2](/img/structure/B14201095.png)
1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one is an organic compound characterized by its unique structure, which includes two prop-2-en-1-yloxy groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where terephthalaldehyde reacts with 2-aminoacetophenone in the presence of a base catalyst such as sodium hydroxide in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization from hot methanol are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one involves its interaction with specific molecular targets. The compound may act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These ROS can induce oxidative stress in biological systems, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
1-phenyl prop-2-en-1-one: Shares a similar structural motif but lacks the prop-2-en-1-yloxy groups.
(E)-1-(4-methylphenyl)prop-2-en-1-one: Another related compound with different substituents on the phenyl ring.
Uniqueness: This structural feature allows for diverse functionalization and the exploration of novel properties in various scientific fields .
Propriétés
Numéro CAS |
919123-49-2 |
|---|---|
Formule moléculaire |
C14H16O3 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
1-[2,3-bis(prop-2-enoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H16O3/c1-4-9-16-13-8-6-7-12(11(3)15)14(13)17-10-5-2/h4-8H,1-2,9-10H2,3H3 |
Clé InChI |
HDGCLQKDVDRLEL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=CC=C1)OCC=C)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione](/img/structure/B14201012.png)


![2-Propen-1-amine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201025.png)

![N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B14201047.png)







![2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14201084.png)
